molecular formula C8H8FNO2 B15206565 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one

1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one

Cat. No.: B15206565
M. Wt: 169.15 g/mol
InChI Key: FOZQKXGUFNGJDK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group, which may result in different biological activities and chemical reactivity.

    1-(5-Methoxypyridin-2-yl)ethan-1-one: Lacks the fluorine atom, which may affect its binding affinity and overall biological activity.

    1-(3-Bromo-5-fluoropyridin-2-yl)ethanone:

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-(3-fluoro-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,1-2H3

InChI Key

FOZQKXGUFNGJDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)OC)F

Origin of Product

United States

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